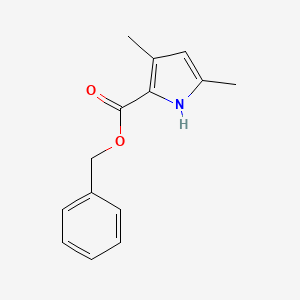

Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole-derived ester featuring a benzyl group at the 2-position and methyl substituents at the 3- and 5-positions of the pyrrole ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing porphyrins for photodynamic therapy (PDT) and anti-tumor agents . Its structural framework allows for functionalization at the 4-position, enabling the development of derivatives with tailored biological and physicochemical properties.

Properties

IUPAC Name |

benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-8-11(2)15-13(10)14(16)17-9-12-6-4-3-5-7-12/h3-8,15H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZQULOXHJSJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400402 | |

| Record name | Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40236-19-9 | |

| Record name | Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Microwave-Accelerated Transesterification Method

One of the most efficient and rapid synthetic routes involves microwave-assisted transesterification of the corresponding pyrrole carboxylate precursor with benzyl alcohol in the presence of catalytic sodium methoxide. This method significantly reduces reaction time from hours to minutes and improves yield and purity.

- Procedure : Stirring the pyrrole-2-carboxylate intermediate with benzyl alcohol and catalytic sodium methoxide under microwave irradiation.

- Advantages :

- Reaction time under 2 minutes.

- High conversion rates.

- Cleaner reaction profiles with minimal side products.

- Mechanism : The microwave energy accelerates the nucleophilic attack of benzyl alcohol on the ester group, facilitating transesterification.

One-Pot Solvent-Free Microwave Synthesis

Another innovative approach is a one-pot, solvent-free synthesis involving the reaction of 1,3-disubstituted propen-2-one and ethylnitroacetate in the presence of diethylamine and triethylphosphite under microwave irradiation. This cascade Michael-reductive cyclization yields ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylates, which can be further converted to benzyl esters.

- Key Features :

- Solvent-free conditions enhance environmental friendliness.

- Microwave irradiation shortens reaction time to approximately 15 minutes.

- Good to excellent yields reported.

- Reaction Type : Michael addition followed by reductive cyclization forming the pyrrole ring.

Classical Multi-Step Synthesis via Acylation and Esterification

Traditional synthetic routes involve multi-step organic synthesis starting from hexane-2,5-dione and primary amines to form the pyrrole core, followed by esterification with benzyl alcohol.

- Step 1 : Formation of 3,5-dimethylpyrrole by condensation of hexane-2,5-dione with ammonia or primary amines.

- Step 2 : Introduction of the carboxylate group at position 2 via acylation or oxidation.

- Step 3 : Esterification of the carboxylic acid intermediate with benzyl alcohol using acid catalysts or coupling agents like DCC (dicyclohexylcarbodiimide).

- Drawbacks : Longer reaction times, multiple purification steps, and lower overall yields compared to microwave methods.

Research Findings and Comparative Data

The microwave-assisted methods have been extensively studied and compared with conventional heating protocols, showing superior efficiency.

| Method | Reaction Time | Yield (%) | Solvent Use | Notes |

|---|---|---|---|---|

| Microwave-assisted transesterification | < 2 minutes | 85-95 | Benzyl alcohol (solvent/reagent) | Rapid, clean, catalytic sodium methoxide used |

| One-pot solvent-free microwave synthesis | ~15 minutes | 80-90 | None (solvent-free) | Environmentally friendly, cascade reaction |

| Classical multi-step synthesis | Several hours | 60-75 | Various organic solvents | Longer, multiple steps, moderate yield |

Mechanistic Insights

- Microwave irradiation enhances molecular collisions and energy transfer, leading to faster ester interchange and cyclization reactions.

- Catalytic sodium methoxide facilitates nucleophilic attack on ester carbonyls, accelerating transesterification.

- Solvent-free conditions reduce side reactions and simplify product isolation.

- Cascade Michael-reductive cyclization under microwave conditions provides efficient pyrrole ring formation with simultaneous esterification.

Summary and Recommendations

- Microwave-assisted transesterification is the most efficient and practical method for preparing this compound, offering rapid synthesis and high yields.

- Solvent-free microwave synthesis provides an eco-friendly alternative with comparable yields and reduced waste.

- Classical methods remain useful for laboratories lacking microwave equipment but are less efficient.

- Optimization of reaction parameters such as catalyst loading, microwave power, and reaction time can further improve yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.

Major Products Formed

Oxidation: Pyrrole-2-carboxylic acid derivatives.

Reduction: Benzyl 3,5-dimethyl-1H-pyrrole-2-methanol.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

BDMPC has garnered attention for its potential therapeutic effects. Research indicates that derivatives of this compound may possess:

- Antimicrobial Properties : Studies have demonstrated BDMPC's effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition : BDMPC and its derivatives have been investigated for their ability to inhibit specific enzymes linked to diseases such as cancer. For instance, it has been noted that modifications to the benzyl group can enhance potency against Plasmodium dihydroorotate dehydrogenase (DHODH), a target for antimalarial drug development .

Case Study: Inhibition of Plasmodium DHODH

A study optimized pyrrole-based compounds for targeting Plasmodium DHODH, revealing that para-substituted benzyl analogs of BDMPC exhibited nanomolar potency. These compounds retained selectivity against mammalian DHODH enzymes, indicating their potential for developing selective antimalarial therapies .

Organic Synthesis Applications

BDMPC serves as a versatile synthetic intermediate in organic chemistry. Its applications include:

- Synthesis of Functionalized Pyrroles : BDMPC is utilized as a precursor in the synthesis of various pyrrole derivatives and dipyrromethenes, which are important in materials science and medicinal chemistry .

- Porphyrin Synthesis : The compound is instrumental in synthesizing porphyrins, which have applications in photodynamic therapy and as catalysts in organic reactions .

Synthesis Overview

The synthesis of BDMPC can be achieved through several methods, including:

- Knorr-Type Reaction : This traditional method involves reacting dibenzyl malonate with 2,4-pentanedione; however, yields are often low.

- Microwave-Assisted Synthesis : Recent advancements have improved the efficiency of BDMPC synthesis using microwave energy, resulting in higher yields and reduced reaction times .

Future Directions and Research Opportunities

The ongoing research into BDMPC's biological activities and synthetic applications suggests several future directions:

- Exploration of Derivatives : Further studies on modified derivatives could uncover new therapeutic potentials.

- Mechanistic Studies : Understanding the mechanisms by which BDMPC interacts with biological targets will be crucial for optimizing its applications in drug development.

- Sustainable Synthesis Methods : Continued development of greener synthesis methods using microwave technology or alternative energy sources could enhance the sustainability of producing BDMPC.

Mechanism of Action

The mechanism of action of Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Structural Modifications and Key Properties

The table below summarizes structural analogs, their substituents, and distinguishing characteristics:

Physicochemical and Electronic Properties

- Lipophilicity : Benzyl derivatives exhibit higher logP values compared to ethyl analogs, impacting membrane permeability .

- Spectroscopy : NMR data (¹H and ¹³C) for 1c and 2c confirm regioselective substitution at the 4-position .

- Computational Insights : Density functional theory (DFT) studies on ethyl analogs reveal narrow HOMO-LUMO gaps (~3.5 eV), suggesting reactivity toward electrophilic attacks . Benzyl derivatives likely share similar electronic profiles but with altered charge distribution due to the aromatic benzyl group.

Biological Activity

Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (BDMPC) is an organic compound recognized for its diverse biological activities. Its structure features a five-membered aromatic pyrrole ring substituted with a benzyl group and a carboxylate functional group, which contributes to its chemical reactivity and potential pharmacological effects. This article provides a comprehensive overview of the biological activity of BDMPC, including its mechanisms of action, applications in various fields, and comparative analysis with related compounds.

The biological activity of BDMPC is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique pyrrole structure allows for the formation of hydrogen bonds and π-π interactions, enhancing binding affinity and specificity. Such interactions can modulate various biological pathways, leading to pharmacological effects including antimicrobial and anti-inflammatory activities.

Key Mechanisms

- Enzyme Inhibition : BDMPC has shown potential in inhibiting enzymes associated with cancer and infectious diseases.

- Antimicrobial Action : The compound exhibits notable antimicrobial properties, contributing to its potential use in treating infections.

- Anti-inflammatory Effects : BDMPC has been investigated for its ability to reduce inflammation, which may be beneficial in various inflammatory conditions.

Antimicrobial Properties

BDMPC has demonstrated significant antimicrobial activity against various pathogens. Studies have indicated its effectiveness in inhibiting bacterial growth, which suggests potential applications in developing new antibiotics.

Anti-inflammatory Activity

Research indicates that BDMPC may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways could lead to therapeutic applications in conditions like arthritis and other inflammatory disorders.

Anticancer Potential

BDMPC derivatives have been explored for their anticancer properties. For instance, certain analogs have shown potency against leukemia cell lines, highlighting the compound's potential in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the biological activity of BDMPC, it is useful to compare it with other pyrrole derivatives. The following table summarizes key findings from studies involving related compounds:

Study 1: Antimicrobial Activity Evaluation

In a study assessing the antimicrobial efficacy of BDMPC, the compound was tested against several bacterial strains. Results indicated that BDMPC inhibited the growth of Gram-positive bacteria effectively, suggesting its potential as an antibiotic agent.

Study 2: Anti-inflammatory Mechanism Investigation

A separate investigation focused on the anti-inflammatory mechanisms of BDMPC. The study utilized cell models to demonstrate that BDMPC reduced pro-inflammatory cytokine levels significantly, indicating its therapeutic potential in managing inflammation-related diseases.

Q & A

Q. What is the impact of substituents on pyrrole ring reactivity?

- Methodological Answer : Electron-donating groups (e.g., methyl) activate the pyrrole ring toward electrophilic substitution at the α-position. Acetyl or formyl groups at C-4 alter regioselectivity, directing reactions to C-3 or C-5 via resonance effects. Comparative kinetic studies show acetyl derivatives react 2–3× faster in Friedel-Crafts alkylation than unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.